molecular formula C11H19NO5 B2982320 (3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid CAS No. 2361599-13-3

(3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid

Cat. No.: B2982320
CAS No.: 2361599-13-3
M. Wt: 245.275
InChI Key: YETZLQBPPWVQQU-SFYZADRCSA-N
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Description

This compound is a type of morpholine derivative. Morpholine is a common motif in organic chemistry and is present in many pharmaceuticals and agrochemicals . The presence of the carboxylic acid and carbonyl groups suggest that this compound could participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is substituted with a methyl group, a carboxylic acid group, and a carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions such as esterification or amide formation. The carbonyl group could be involved in reactions such as nucleophilic addition or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and carbonyl groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Polymer Applications

A study focused on increasing the hydrophilicity of polylactide by successfully polymerizing a new monomer, which included a morpholine derivative similar to the one . This research aimed at creating poly(glycolic acid-alt-l-aspartic acid) with promising hydrophilicity, indicating potential applications in biodegradable materials and medical devices (Wang & Feng, 1997).

Peptidomimetic Chemistry

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester offers insights into the role of morpholine derivatives in peptidomimetic chemistry. This work demonstrates the compatibility of such compounds with solid-phase peptide synthesis, suggesting their utility in developing novel peptide-based therapeutics (Sladojevich et al., 2007).

Photoinitiation Efficiency for Coatings

Research into copolymeric systems incorporating morpholine derivatives for ultraviolet-curable pigmented coatings highlighted the potential of these compounds in materials science. The study evaluated the photoinitiation efficiency of these systems, revealing their applicability in developing advanced coating materials (Angiolini et al., 1997).

Structural Chemistry

An X-ray structural examination of a complex morpholine derivative provided detailed insights into the molecular and crystal structure, facilitating understanding of the chemical behavior and reactivity of such compounds. This foundational knowledge supports further research into the design of morpholine-based molecules for various applications (Mironova et al., 2012).

Antibacterial Activity

The synthesis of 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues and their screening for antibacterial activity highlighted the potential of morpholine derivatives in medicinal chemistry. Some compounds exhibited significant activity against S. paratyphi-B, indicating the potential for developing new antibacterial agents (Narsimha et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The study of morpholine derivatives is a rich field with potential applications in pharmaceuticals and agrochemicals. Future research could explore the synthesis, reactivity, and biological activity of this compound .

Properties

IUPAC Name

(3S,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7-5-12(8(6-16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETZLQBPPWVQQU-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361599-13-3
Record name (3S,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid
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